molecular formula C₂₂H₂₇D₃O₃ B1145750 Megestrol-d3 CAS No. 162462-71-7

Megestrol-d3

Cat. No.: B1145750
CAS No.: 162462-71-7
M. Wt: 345.49
InChI Key:
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Description

Megestrol-d3, also known as 17-Hydroxy-6-(methyl-d3)-pregna-4,6-diene-3,20-dione, is a deuterated form of megestrol acetate. It is a synthetic progestin, which is a type of hormone that mimics the effects of the natural hormone progesterone. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of megestrol acetate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Megestrol-d3 involves the incorporation of deuterium atoms into the megestrol acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with megestrol acetate and perform a series of chemical reactions to replace specific hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to verify the purity and isotopic composition of the compound.

Chemical Reactions Analysis

Types of Reactions

Megestrol-d3 can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation reagents such as thionyl chloride or phosphorus tribromide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Megestrol-d3 is widely used in scientific research for various applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of megestrol acetate.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of megestrol acetate.

    Drug Development: Evaluating the efficacy and safety of new drug formulations containing megestrol acetate.

    Biological Research: Understanding the biological effects of megestrol acetate on different cell types and tissues.

    Medical Research: Exploring the potential therapeutic uses of megestrol acetate in treating conditions such as cancer and cachexia.

Mechanism of Action

The precise mechanism by which Megestrol-d3 exerts its effects is not fully understood. it is known to act as an agonist of the progesterone receptor, mimicking the effects of natural progesterone. This interaction leads to various physiological effects, including the induction of secretory changes in the endometrium, inhibition of pituitary function, and modulation of immune responses. Additionally, this compound may influence appetite regulation and metabolic processes, although the exact pathways involved are still under investigation .

Comparison with Similar Compounds

Megestrol-d3 can be compared with other synthetic progestins, such as:

    Medroxyprogesterone acetate: Another synthetic progestin used for similar therapeutic purposes.

    Norethindrone: A synthetic progestin commonly used in contraceptives.

    Chlormadinone acetate: A progestin with antiandrogenic properties.

Uniqueness of this compound

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct isotopic signature that can be easily tracked using analytical techniques, allowing researchers to gain detailed insights into the behavior of megestrol acetate in biological systems .

Properties

CAS No.

162462-71-7

Molecular Formula

C₂₂H₂₇D₃O₃

Molecular Weight

345.49

Synonyms

17-​Hydroxy-​6-​(methyl-​d3)​-pregna-​4,​6-​diene-​3,​20-​dione;  6-(Methyl-d3)megestrol; 

Origin of Product

United States

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